

ZAPA: A Potent GABA Agonist - A Technical Guide

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Compound of Interest

Compound Name: ZAPA

Cat. No.: B1213702

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Executive Summary

This whitepaper provides a comprehensive technical overview of the discovery, history, and pharmacological characterization of the compound **ZAPA**, also known as (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid. **ZAPA** has been identified as a potent agonist of the γ -aminobutyric acid (GABA) receptor, with early research highlighting its significant activity, particularly at GABA receptors in the nematode *Ascaris suum*. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic systems. It consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of vertebrates and plays a crucial role in regulating neuronal excitability in invertebrates. The discovery of selective agonists and antagonists for GABA receptors has been instrumental in understanding the physiological roles of these receptors and in the development of therapeutic agents. **ZAPA**, an isothiouronium analogue of GABA, emerged as a significant research tool due to its high potency as a GABA agonist. This document traces the origins of **ZAPA**, its chemical synthesis, and its detailed pharmacological profile.

Discovery and History

The discovery of **ZAPA** is credited to a team of researchers at the University of Southampton, with Emeritus Professor Robert Walker and Professor Lindy Holden-Dye being key figures in its initial characterization. Their work in the late 1980s focused on the pharmacology of GABA receptors in the parasitic nematode *Ascaris suum*, a model organism for studying anthelmintic drug action.

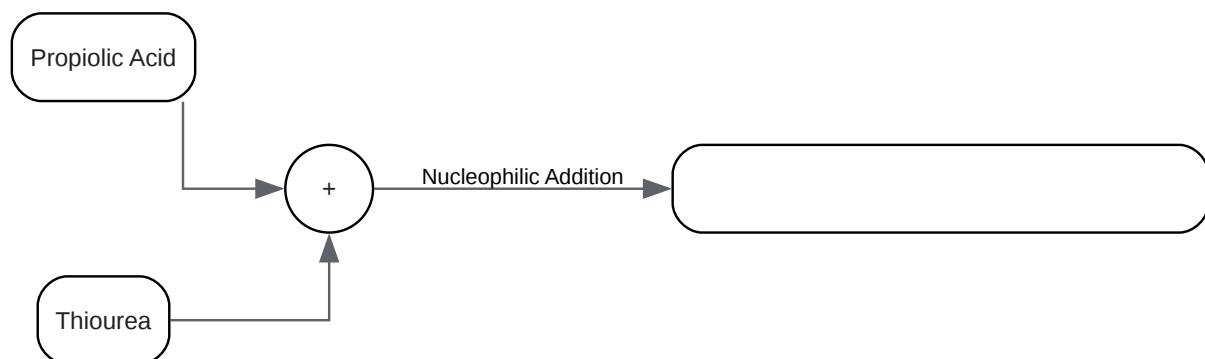
In a seminal 1988 publication, Holden-Dye and Walker reported that **ZAPA** was a potent agonist at the GABA receptors of *Ascaris* muscle cells, demonstrating an efficacy comparable to that of GABA itself. This was a significant finding, as the pharmacology of this invertebrate GABA receptor did not fit neatly into the established GABAA and GABAB receptor classification of vertebrates. The potent action of **ZAPA** on this unique receptor subtype opened new avenues for research into the diversity of GABAergic systems and provided a lead compound for the potential development of novel anthelmintics.

Chemical Synthesis

The chemical synthesis of **ZAPA**, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, involves the reaction of propiolic acid with thiourea. The Z-isomer is the more active form of the compound. While the original synthesis protocols are not readily available in recent literature, a method for radiolabeling **ZAPA** has been described, which provides insight into a potential synthetic route.

Radiolabeling of **ZAPA**:

[¹⁴C]**ZAPA** has been synthesized from [¹⁴C]thiourea, indicating a direct reaction between thiourea and a propiolic acid derivative. It is plausible that the general synthesis follows a similar pathway, as outlined in the workflow below.



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